molecular formula C15H13NO7S B8043612 (5-Nitro-1,3-benzodioxol-2-yl)methyl 4-methylbenzenesulfonate

(5-Nitro-1,3-benzodioxol-2-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B8043612
M. Wt: 351.3 g/mol
InChI Key: PWZZRHFUWYXYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified as “(5-Nitro-1,3-benzodioxol-2-yl)methyl 4-methylbenzenesulfonate” is a chemical substance listed in the PubChem database

Preparation Methods

    Starting Materials: Selection of appropriate starting materials based on the desired chemical structure.

    Reaction Conditions: Optimization of reaction conditions such as temperature, pressure, and pH to achieve the desired product.

    Purification: Use of techniques like chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

(5-Nitro-1,3-benzodioxol-2-yl)methyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5-Nitro-1,3-benzodioxol-2-yl)methyl 4-methylbenzenesulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and use in drug development.

    Industry: Utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of (5-Nitro-1,3-benzodioxol-2-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(5-Nitro-1,3-benzodioxol-2-yl)methyl 4-methylbenzenesulfonate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    CID 2632: A cephalosporin antibiotic with antibacterial properties.

    CID 6540461: Another cephalosporin with similar pharmacological actions.

    CID 5362065: A compound with similar structural features but different biological activity.

    CID 5479530: A cephalosporin with distinct chemical properties.

These comparisons help to understand the unique characteristics and potential advantages of this compound in various applications.

Properties

IUPAC Name

(5-nitro-1,3-benzodioxol-2-yl)methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO7S/c1-10-2-5-12(6-3-10)24(19,20)21-9-15-22-13-7-4-11(16(17)18)8-14(13)23-15/h2-8,15H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZZRHFUWYXYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2OC3=C(O2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2OC3=C(O2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.